(E)-1-(3,5-DICHLOROPHENYL)-3-(4-HYDROXY-5-ISOPROPYL-2-METHYLANILINO)-2-PROPEN-1-ONE
Description
(E)-1-(3,5-DICHLOROPHENYL)-3-(4-HYDROXY-5-ISOPROPYL-2-METHYLANILINO)-2-PROPEN-1-ONE is an organic compound characterized by its complex structure, which includes a dichlorophenyl group, a hydroxy-isopropyl-methylanilino group, and a propenone backbone
Properties
IUPAC Name |
(E)-1-(3,5-dichlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO2/c1-11(2)16-10-17(12(3)6-19(16)24)22-5-4-18(23)13-7-14(20)9-15(21)8-13/h4-11,22,24H,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJBGEMNXFLNOG-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC=CC(=O)C2=CC(=CC(=C2)Cl)Cl)C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1N/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl)C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3,5-DICHLOROPHENYL)-3-(4-HYDROXY-5-ISOPROPYL-2-METHYLANILINO)-2-PROPEN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde and 4-hydroxy-5-isopropyl-2-methylaniline.
Condensation Reaction: The key step involves a condensation reaction between 3,5-dichlorobenzaldehyde and 4-hydroxy-5-isopropyl-2-methylaniline in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures (50-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3,5-DICHLOROPHENYL)-3-(4-HYDROXY-5-ISOPROPYL-2-METHYLANILINO)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-1-(3,5-DICHLOROPHENYL)-3-(4-HYDROXY-5-ISOPROPYL-2-METHYLANILINO)-2-PROPEN-1-ONE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-1-(3,5-DICHLOROPHENYL)-3-(4-HYDROXY-5-ISOPROPYL-2-METHYLANILINO)-2-PROPEN-1-ONE involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: The exact pathways involved depend on the specific application, but may include signaling pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3,5-DICHLOROPHENYL)-3-(4-HYDROXY-2-METHYLANILINO)-2-PROPEN-1-ONE: Similar structure but lacks the isopropyl group.
(E)-1-(3,5-DICHLOROPHENYL)-3-(4-HYDROXY-5-ISOPROPYL-2-ETHYLANILINO)-2-PROPEN-1-ONE: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
(E)-1-(3,5-DICHLOROPHENYL)-3-(4-HYDROXY-5-ISOPROPYL-2-METHYLANILINO)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
